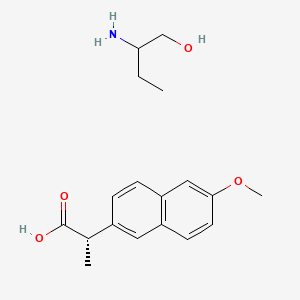

Naproxen aminobutanol

Description

Contextualization within Non-Steroidal Anti-Inflammatory Drug (NSAID) Derivatization Strategies

Non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen (B1676952) are cornerstones in the management of pain and inflammation. actascientific.com Their therapeutic action is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins. actascientific.comresearchgate.net However, the clinical utility of naproxen and other NSAIDs is often hampered by significant side effects, most notably gastrointestinal (GI) toxicity. actascientific.comresearchgate.net This toxicity is largely attributed to the free carboxylic acid moiety present in many NSAIDs, which can cause direct irritation to the gastric mucosa. researchgate.netnih.gov

To mitigate these adverse effects and enhance the therapeutic profile of NSAIDs, extensive research has focused on chemical modification through derivatization. jst.go.jp This strategy, often referred to as a prodrug approach, involves the temporary masking of the problematic functional group—typically the carboxylic acid—by covalently linking it to another chemical moiety. actascientific.comresearchgate.netnih.gov The resulting conjugate is designed to be inactive or less active than the parent drug, traversing the stomach without causing local irritation. actascientific.comresearchgate.net Once absorbed and in systemic circulation, the linkage is cleaved by endogenous enzymes, releasing the active parent drug at the desired site of action. actascientific.com

The field of NSAID derivatization is diverse, with researchers exploring numerous chemical modifications. Common strategies include the synthesis of:

Ester Prodrugs : Converting the carboxylic acid into an ester. This has been explored with various alcohols and antioxidants like menthol, thymol, and eugenol. researchgate.netresearchgate.net

Amide Prodrugs : Forming an amide linkage, for instance, with amino acids or other amines. actascientific.com Amide bonds are generally more stable to hydrolysis than esters. actascientific.com

Mutual Prodrugs : Conjugating an NSAID with another pharmacologically active agent to create a single molecule with potentially synergistic effects or a better side-effect profile. nih.govijper.org

Complex Conjugates : Linking NSAIDs to other molecules like cinnamic acid jst.go.jp, triazoles innovareacademics.in, or probenecid (B1678239) nih.gov to achieve novel biological activities or enhanced delivery to specific tissues, such as the central nervous system. nih.gov

These derivatization strategies aim to modify the physicochemical properties of the parent drug, such as lipophilicity and solubility, to improve its absorption, distribution, and safety profile. researchgate.netjst.go.jpresearchgate.net

Rationale for Aminoalcohol Conjugation in Prodrug Design and Delivery Enhancement

The conjugation of naproxen with amino alcohols, such as aminobutanol (B45853), represents a targeted strategy within the broader field of prodrug design. researchgate.netijpsjournal.com This approach creates a carrier-linked prodrug, where the amino alcohol acts as a "promoiety" chemically attached to the active drug via a metabolically labile bond, typically an ester or amide linkage. nih.govijpsjournal.com The primary rationale for this specific conjugation is to leverage the unique properties of amino alcohols to overcome the limitations of the parent naproxen molecule.

Key objectives of amino alcohol conjugation include:

Masking the Carboxylic Acid Group : The conjugation effectively neutralizes the free carboxylic acid of naproxen, which is a primary cause of gastric irritation. actascientific.comresearchgate.net

Modulating Physicochemical Properties : Amino alcohols can significantly alter the solubility and lipophilicity of naproxen. For instance, aminoacyloxyalkyl esters of naproxen have demonstrated higher aqueous solubility at acidic pH and become more lipophilic at physiological pH (7.4) compared to naproxen itself. nih.gov This balance is crucial for oral absorption and permeation across biological membranes. nih.govnih.gov

Enhancing Drug Delivery : The structural features of amino alcohols can improve a drug's ability to cross cellular barriers. Research on dermal delivery has shown that certain naproxen aminoacyloxyalkyl prodrugs exhibit a higher flux across the skin than the parent drug, attributed to a combination of adequate solubility, lipophilicity, and rapid enzymatic conversion back to active naproxen. nih.gov

Achieving Controlled Release : The nature of the chemical bond linking the amino alcohol to naproxen determines its stability and rate of hydrolysis. researchgate.net This allows for the design of prodrugs that release the active naproxen in a controlled manner within the body, potentially prolonging its therapeutic effect. actascientific.com

The use of amino alcohols as promoieties is part of a broader strategy that also employs amino acids for similar purposes. ijper.orgnih.gov The choice of the specific amino alcohol and the type of linkage allows for fine-tuning the prodrug's properties to achieve a desired therapeutic outcome, such as improved efficacy, targeted delivery, or a better safety profile. ijpsjournal.compnas.org

Overview of Academic Research Trajectories for Naproxen Aminoalcohol Conjugates

Academic and pharmaceutical research has explored several specific conjugates of naproxen with aminobutanol and other amino alcohols, yielding promising results in preclinical studies. These investigations highlight the potential of this derivatization strategy to create superior anti-inflammatory agents.

One line of research has focused on creating amide prodrugs by reacting naproxen with (R)-(-)-2-amino-1-butanol. This work aimed to produce compounds with significant analgesic activity while potentially reducing the side effects associated with the parent drug. Another significant area of investigation involves a patented naproxen conjugate with 4-amino-1-butanol, which was developed to improve the gastrointestinal safety profile. google.com In vivo studies in rats demonstrated that this conjugate (referred to as Compound 19 in the patent) caused significantly less intestinal ulceration compared to an equimolar dose of naproxen, while retaining equivalent pharmaceutical efficacy. google.com

More recent research has delved into the creation of naproxen bio-conjugates (NBCs) with different amino alcohols. A notable study compared naproxen conjugated with a β-amino alcohol (NBC-1) and a γ-amino alcohol (NBC-2). researchgate.netbiorxiv.org The findings were particularly compelling for the γ-amino alcohol conjugate, NBC-2. This compound was shown to be a potent anti-inflammatory molecule that significantly reduced the expression of pro-inflammatory proteins like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in cell-based assays. researchgate.netbiorxiv.org Interestingly, this modification also altered the drug's enzyme selectivity. While naproxen is known to inhibit both COX-1 and COX-2, the γ-amino-alcohol modification (NBC-2) increased its selectivity towards COX-1. biorxiv.org This conjugate was found to exert its anti-inflammatory effect by inhibiting the nuclear translocation of the transcription factor NF-κB, a key regulator of the inflammatory response. researchgate.net

These research trajectories collectively demonstrate that conjugating naproxen with aminobutanol or other amino alcohols is a viable and promising strategy. The studies show that such modifications can successfully reduce GI toxicity and modulate the biological activity of naproxen, in some cases creating conjugates with enhanced or altered anti-inflammatory mechanisms.

Research Findings on Naproxen Aminoalcohol Conjugates

The following table summarizes key findings from selected research on naproxen-aminobutanol and related amino alcohol conjugates.

| Conjugate/Prodrug | Key Research Findings | Reference(s) |

| Naproxen-(R)-(-)-2-amino-1-butanol Amide | Synthesized via DCC coupling. The resulting amide prodrugs were reported to have significant analgesic activity. | |

| Naproxen-4-amino-1-butanol Conjugate | In a 14-day rat study, this conjugate (Compound 19) showed a significantly improved gastrointestinal safety profile, causing substantially less intestinal ulcer length compared to equimolar doses of naproxen. The conjugate maintained the anti-inflammatory efficacy of the parent drug in an arthritis model. | google.com |

| Naproxen-γ-amino alcohol Bio-conjugate (NBC-2) | Significantly reduces the expression of pro-inflammatory proteins iNOS and COX-2 in mouse macrophage cells. researchgate.netbiorxiv.org It inhibits the inflammatory response by preventing the nuclear translocation of the transcription factor NF-κB. researchgate.net The conjugation altered enzyme preference, making NBC-2 more selective for COX-1 compared to the parent drug. biorxiv.org | researchgate.netbiorxiv.org |

| Naproxen-β-amino alcohol Bio-conjugate (NBC-1) | Demonstrated anti-inflammatory properties, reducing iNOS expression in cell models, though the effect was less profound than that observed with the γ-amino alcohol conjugate (NBC-2). researchgate.netbiorxiv.org | researchgate.netbiorxiv.org |

Structure

3D Structure of Parent

Properties

CAS No. |

94110-00-6 |

|---|---|

Molecular Formula |

C18H25NO4 |

Molecular Weight |

319.4 g/mol |

IUPAC Name |

2-aminobutan-1-ol;(2S)-2-(6-methoxynaphthalen-2-yl)propanoic acid |

InChI |

InChI=1S/C14H14O3.C4H11NO/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10;1-2-4(5)3-6/h3-9H,1-2H3,(H,15,16);4,6H,2-3,5H2,1H3/t9-;/m0./s1 |

InChI Key |

IEFLDCWIDICXDL-FVGYRXGTSA-N |

Isomeric SMILES |

CCC(CO)N.C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O |

Canonical SMILES |

CCC(CO)N.CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O |

Origin of Product |

United States |

Chemical Synthesis and Structural Elucidation of Naproxen Aminobutanol Conjugates

Methodologies for Conjugate Synthesis

The primary methods for synthesizing naproxen (B1676952) aminobutanol (B45853) conjugates involve creating an amide or ester linkage between the carboxyl group of naproxen and the amino or hydroxyl group of an aminobutanol isomer, respectively.

The synthesis of naproxen aminobutanol conjugates can be achieved through direct esterification or amidation reactions.

Esterification: This pathway involves the reaction of naproxen's carboxylic acid group with the hydroxyl group of an aminobutanol isomer. Acid catalysts, such as sulfuric acid (H₂SO₄), are often employed to facilitate this reaction. researchgate.netresearchgate.net For instance, various alkyl esters of naproxen have been synthesized through acid-catalyzed esterification. researchgate.net

Amidation: This involves forming an amide bond between the carboxyl group of naproxen and the amino group of an aminobutanol isomer. nih.govresearchgate.net This approach is frequently used to create prodrugs of NSAIDs to potentially reduce gastrointestinal side effects associated with the free carboxylic acid group. nih.govdovepress.com The reaction can be facilitated by activating the carboxylic acid group of naproxen.

Coupling reagents are instrumental in facilitating the formation of amide and ester bonds under mild conditions.

N,N'-Dicyclohexylcarbodiimide (DCC): DCC is a widely used coupling reagent for the synthesis of amides and esters. researchgate.netnih.gov It activates the carboxylic acid group of naproxen, making it more susceptible to nucleophilic attack by the amino or hydroxyl group of aminobutanol. researchgate.net The reaction of 2-arylpropionic acids, including naproxen, with (R)-(-)-2-amino-1-butanol in the presence of DCC has been reported to yield the corresponding amide prodrugs. researchgate.net

A general reaction scheme using DCC is as follows: Naproxen-COOH + HO-R-NH₂ + DCC → Naproxen-CO-O-R-NH₂ + Dicyclohexylurea (DCU) or Naproxen-COOH + H₂N-R-OH + DCC → Naproxen-CO-NH-R-OH + Dicyclohexylurea (DCU)

The formation of the insoluble dicyclohexylurea byproduct drives the reaction to completion and can be easily removed by filtration. scispace.com

The chirality of the aminobutanol precursor is crucial as it can influence the biological activity of the final conjugate.

Enzymatic and Biocatalytic Methods: Stereoselective synthesis of chiral amines, including aminobutanol, can be achieved using enzymes like ω-transaminases. google.comresearchgate.net These enzymes can selectively convert a ketone to a single chiral form of an amine. google.com Engineered amine dehydrogenases have also been employed for the one-step synthesis of chiral amino alcohols from α-hydroxy ketones with high stereoselectivity. frontiersin.org

Chemical Synthesis from Chiral Precursors: Enantiopure aminobutanol can be synthesized from chiral starting materials like L-methionine. nih.gov Other chemical methods include the resolution of racemic mixtures and asymmetric synthesis strategies. nih.govdntb.gov.ua

Advanced Spectroscopic Characterization for Structural Confirmation and Conformational Analysis

Spectroscopic methods are essential for confirming the structure of the synthesized this compound conjugates and determining their stereochemistry.

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. researchgate.net

¹H NMR: Proton NMR provides information about the chemical environment of protons in the molecule. In this compound conjugates, characteristic signals can confirm the formation of the ester or amide linkage. For example, the formation of an amide bond would result in the appearance of a new N-H proton signal and shifts in the signals of adjacent protons. nih.govgjms.com.pk The integration of the signals can also confirm the ratio of naproxen to the aminobutanol moiety.

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule. The formation of an ester or amide bond will result in a characteristic chemical shift for the carbonyl carbon. researchgate.net

Stereochemical Assignment: NMR, in conjunction with chiral derivatizing agents or chiral solvating agents, can be used to differentiate between enantiomers and diastereomers. ethernet.edu.et For instance, the formation of diastereomeric derivatives allows for the determination of the enantiomeric purity of the synthesized conjugate.

Table 1: Representative ¹H NMR Spectral Data for Naproxen Derivatives

| Compound Type | Proton | Chemical Shift (δ, ppm) |

| Naproxen-Amide Conjugate | Ar-H | 7.10-7.83 (m) gjms.com.pk |

| CH (Naproxen) | 4.49 (q) gjms.com.pk | |

| OCH₃ | 3.10 (s) gjms.com.pk | |

| CH₃ | 1.21 (d) gjms.com.pk | |

| N-CH₂ | 3.89 (s) gjms.com.pk | |

| NH | 5.26 (s) gjms.com.pk |

Note: The chemical shifts are indicative and can vary based on the specific aminobutanol isomer and solvent used.

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. vscht.cz

Ester Linkage: The formation of an ester is confirmed by the appearance of a strong carbonyl (C=O) stretching band typically in the region of 1735-1750 cm⁻¹. lumenlearning.com This is a shift from the broader carboxylic acid C=O stretch of naproxen itself.

Amide Linkage: The formation of an amide bond is characterized by the appearance of a C=O stretching band (Amide I band) around 1630-1680 cm⁻¹ and an N-H bending band (Amide II band) around 1515-1570 cm⁻¹. lumenlearning.com The presence of an N-H stretching vibration, typically in the range of 3200-3400 cm⁻¹, further confirms the amide linkage. nih.gov

Table 2: Characteristic IR Absorption Frequencies for Naproxen Conjugates

| Functional Group | Vibration | Characteristic Absorption (cm⁻¹) |

| Carboxylic Acid (Naproxen) | O-H stretch | 2500-3300 (broad) lumenlearning.com |

| C=O stretch | 1680-1710 lumenlearning.com | |

| Ester | C=O stretch | 1735-1750 lumenlearning.com |

| C-O stretch | 1150-1250 lumenlearning.com | |

| Amide | N-H stretch | 3200-3400 nih.gov |

| C=O stretch (Amide I) | 1630-1680 lumenlearning.com | |

| N-H bend (Amide II) | 1515-1570 lumenlearning.com | |

| Aromatic Ring (Naproxen) | C=C stretch | 1500-1600 libretexts.org |

| C-H stretch | ~3030 libretexts.org | |

| Alkyl Groups | C-H stretch | 2850-2960 libretexts.org |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for the structural confirmation of newly synthesized compounds like this compound, providing precise molecular weight and valuable information about the compound's structure through its fragmentation pattern.

For this compound, chemically known as 2-aminobutyl 2-(6-methoxynaphthalen-2-yl)propanoate, the expected monoisotopic mass would be 301.1678 g/mol , corresponding to the molecular formula C₁₈H₂₃NO₃. In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺) would be observed at m/z 301. synzeal.com

The fragmentation of this compound under mass spectrometric conditions can be predicted based on the known fragmentation of naproxen and other ester derivatives. The fragmentation of naproxen itself is well-documented, typically showing a prominent molecular ion peak at m/z 230, followed by a characteristic fragment at m/z 185. core.ac.ukarabjchem.org This major fragment results from the loss of the carboxylic acid group. Other significant fragments of naproxen include ions at m/z 170 (loss of a methyl group from the methoxy (B1213986) moiety) and m/z 154 (loss of the entire methoxy group). core.ac.ukarabjchem.org

For this compound, the ester linkage is a likely site of initial fragmentation. The fragmentation pattern would be expected to include ions characteristic of both the naproxen and aminobutanol moieties.

Predicted Fragmentation Pattern of this compound:

| m/z (predicted) | Proposed Fragment Ion | Structural Origin |

| 301 | [C₁₈H₂₃NO₃]⁺ | Molecular Ion |

| 230 | [C₁₄H₁₄O₃]⁺ | Naproxen moiety after cleavage of the aminobutanol group |

| 185 | [C₁₃H₁₃O]⁺ | Naproxen core after loss of the carboxyl group |

| 170 | [C₁₂H₁₀O]⁺ | Naproxen core after loss of a methyl group |

| 88 | [C₄H₁₀NO]⁺ | Aminobutanol moiety |

This table is generated based on established fragmentation patterns of naproxen and its derivatives.

The presence of the molecular ion peak at m/z 301 would confirm the successful conjugation and the molecular weight of the target compound. The observation of the fragment at m/z 185, a signature of the naproxen core, would further validate the structure. Additional fragments corresponding to the aminobutanol portion and other cleavages would provide a comprehensive structural confirmation.

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize environmental impact and enhance the sustainability of manufacturing processes. The synthesis of this compound can be designed to align with these principles.

Conventional synthesis of naproxen esters often involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in chlorinated solvents such as dichloromethane (B109758). jst.go.jpsemanticscholar.org While effective, these methods can generate significant waste, such as dicyclohexylurea, and utilize environmentally harmful solvents.

Application of Green Chemistry Principles:

| Green Chemistry Principle | Application in this compound Synthesis |

| Waste Prevention | Utilizing catalytic methods that minimize the formation of by-products. |

| Atom Economy | Designing the synthesis to maximize the incorporation of all materials used in the process into the final product. |

| Use of Safer Solvents | Replacing hazardous solvents like dichloromethane with greener alternatives such as 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether. |

| Use of Renewable Feedstocks | While the core naproxen structure is synthetic, the aminobutanol moiety could potentially be derived from renewable bio-based sources. |

| Catalysis | Employing biocatalysts like lipases for the esterification reaction. mdpi.com Lipase-catalyzed reactions can be performed under mild conditions and in greener solvents, often with high selectivity. |

| Design for Energy Efficiency | Utilizing energy-efficient synthetic methods, such as microwave-assisted synthesis, to reduce reaction times and energy consumption. |

One promising green approach for the synthesis of this compound is the use of enzymatic catalysis. mdpi.com Lipases, for instance, can catalyze the esterification of naproxen with aminobutanol in a solvent-free system or in a green solvent. This method avoids the use of toxic coupling agents and can lead to a cleaner reaction profile with easier purification.

Another sustainable strategy is the implementation of continuous flow chemistry. nih.gov This technology allows for reactions to be carried out in a continuous stream, offering better control over reaction parameters, improved safety, and potentially higher yields and purity compared to traditional batch processing.

By integrating these green chemistry principles, the synthesis of this compound can be made more environmentally friendly and economically viable, aligning with the modern standards of sustainable pharmaceutical manufacturing.

Preclinical Pharmacological Investigations of Naproxen Aminobutanol Conjugates: in Vitro and Ex Vivo Mechanisms

Cellular and Molecular Anti-Inflammatory Mechanisms

The anti-inflammatory properties of naproxen (B1676952) conjugates have been explored through various cellular and molecular assays. These studies aim to elucidate the specific pathways and targets modulated by these compounds.

Naproxen is a well-established non-selective non-steroidal anti-inflammatory drug (NSAID) that inhibits both cyclooxygenase (COX) isoforms, COX-1 and COX-2, with comparable IC50 values biorxiv.orgnih.govdrugbank.com. These enzymes are key to the synthesis of prostaglandins, which are mediators of pain and inflammation drugbank.com. The therapeutic anti-inflammatory effects of NSAIDs are primarily linked to the inhibition of COX-2, while adverse effects, such as gastrointestinal issues, are often associated with the inhibition of the constitutively expressed COX-1 mdpi.com.

In vitro enzymatic assays were conducted to determine if bio-conjugates of naproxen retain the inhibitory effects of the parent compound. A study on an amino-alcohol bio-conjugate of naproxen, specifically a γ-amino alcohol conjugate referred to as NBC-2, revealed a significant shift in isoform selectivity biorxiv.org. While the parent naproxen sodium inhibited both ovine COX-1 (oCOX-1) and human recombinant COX-2 (hCOX-2) in a concentration-dependent manner, the NBC-2 conjugate displayed a selective inhibitory effect on COX-1 activity biorxiv.org. This increased selectivity for COX-1 over COX-2 is suggested to result from a loss of activity against COX-2, potentially due to the conjugation of the γ-amino alcohol moiety biorxiv.org. This alteration in selectivity highlights a key pharmacological difference between the parent drug and its aminobutanol (B45853) conjugate.

| Compound | Target Enzyme | Observed Effect | Selectivity Profile |

|---|---|---|---|

| Naproxen | COX-1 and COX-2 | Inhibits both isoforms with comparable IC50 values biorxiv.orgnih.gov | Non-selective |

| Naproxen Aminobutanol Conjugate (NBC-2) | COX-1 and COX-2 | Displays selective inhibitory effect towards COX-1 biorxiv.org | COX-1 Selective |

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses. Its activation leads to the transcription of numerous pro-inflammatory genes. In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation by agents like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription biorxiv.org.

Investigations using the mouse macrophage cell line RAW 264.7 have demonstrated that the this compound conjugate, NBC-2, exerts its anti-inflammatory effects by modulating the NF-κB pathway biorxiv.org. Studies showed that NBC-2 decreases the nuclear localization of the NF-κB transcription factor. This is achieved by stabilizing its cytoplasmic inhibitor, IκBα, thereby preventing its degradation and the subsequent release and nuclear translocation of NF-κB biorxiv.org. By inhibiting this key inflammatory signaling pathway, the naproxen conjugate effectively suppresses the expression of downstream inflammatory targets biorxiv.org.

The anti-inflammatory activity of this compound conjugates has been further characterized by their ability to suppress the production of key pro-inflammatory mediators. In LPS and interferon-γ stimulated RAW 264.7 macrophages, the γ-amino alcohol conjugate NBC-2 was found to significantly reduce the production of nitric oxide (NO) biorxiv.org.

This reduction in NO is accompanied by a decreased expression of the pro-inflammatory proteins inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) biorxiv.org. Furthermore, the conjugate also curtails the production of prostaglandin (B15479496) E2 (PGE2), another critical mediator of inflammation biorxiv.org. The parent drug, naproxen, has also been shown to suppress the expression of pro-inflammatory cytokines such as IL-6 and TNF-α in various cell models nih.gov. The mechanism for the conjugate involves the inhibition of the NF-κB pathway, which is responsible for the transcriptional activation of genes encoding iNOS and COX-2 biorxiv.org.

| Mediator/Protein | Effect of NBC-2 Treatment | Underlying Mechanism |

|---|---|---|

| Nitric Oxide (NO) | Significantly reduced production biorxiv.org | Inhibition of NF-κB signaling pathway, leading to decreased expression of iNOS and COX-2 biorxiv.org |

| Inducible Nitric Oxide Synthase (iNOS) | Significantly reduced expression biorxiv.org | |

| Cyclooxygenase-2 (COX-2) | Significantly reduced expression biorxiv.org | |

| Prostaglandin E2 (PGE2) | Reduced production biorxiv.org | Inhibition of COX enzyme activity |

Enzymatic Hydrolysis and Biotransformation Studies in In Vitro Systems (e.g., Liver Microsomes, Plasma)

Specific studies detailing the enzymatic hydrolysis and biotransformation of this compound conjugates in in vitro systems such as liver microsomes or plasma are not extensively available in the reviewed literature. Research on other forms of naproxen, such as naproxen ethoxyethyl ester, has shown that it can be stereoselectively hydrolyzed by lipases nih.gov. However, direct data on the metabolic fate of the aminobutanol conjugate remains to be fully elucidated.

Membrane Permeability and Cellular Uptake Mechanisms (In Vitro Models, e.g., Caco-2 cells, PAMPA)

The assessment of membrane permeability is crucial for predicting the oral absorption of drug candidates. Standard in vitro models for this purpose include the Caco-2 cell monolayer assay, which mimics the human intestinal epithelium, and the Parallel Artificial Membrane Permeability Assay (PAMPA), which evaluates passive diffusion nih.govslideshare.net.

While specific permeability data for this compound conjugates are not available in the current literature, studies on the parent drug, naproxen, have been conducted. In both Caco-2 and PAMPA models, naproxen has demonstrated high permeability nih.gov. There is generally a good correlation between the permeability values obtained from these two methods nih.gov. It is important to note that PAMPA values are often several-fold lower than those from Caco-2 assays nih.gov. The conjugation with aminobutanol could potentially alter these permeability characteristics, but dedicated studies are required to confirm this.

| Model | Compound | Permeability Classification | Reference |

|---|---|---|---|

| Caco-2 Cells | Naproxen | High | nih.gov |

| PAMPA | Naproxen | High | nih.gov |

Exploration of Novel Biological Activities Beyond Anti-Inflammation (e.g., Antioxidant Potential, Anti-Cancer Mechanisms in Cell Lines)

The potential for naproxen and its derivatives to exhibit biological activities beyond their anti-inflammatory effects, such as antioxidant or anti-cancer properties, is an area of active research nih.govdovepress.commdpi.com. Various derivatives of naproxen, including esters synthesized with tocopherol, have shown good antioxidant activity dovepress.com. Additionally, other derivatives have been investigated for their anticancer properties, with some showing inhibitory effects against cancer cell lines like HCT-116 dovepress.com. The anticancer activity of naproxen is often linked to its inhibition of the COX-2 enzyme, which can be overexpressed in various cancers nih.govresearchgate.net.

However, specific investigations into the antioxidant or anti-cancer mechanisms of this compound conjugates have not been reported in the reviewed scientific literature. Therefore, while the broader class of naproxen derivatives shows promise in these areas, the specific activities of the aminobutanol conjugate remain an open area for future research.

Computational Chemistry and Theoretical Modeling of Naproxen Aminobutanol Conjugates

Molecular Docking and Ligand-Target Interaction Analysis with Relevant Biological Macromolecules (e.g., COX enzymes)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme or protein. In the context of naproxen (B1676952) aminobutanol (B45853), docking studies are crucial for understanding its interaction with cyclooxygenase (COX) enzymes, the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs).

Research on various naproxen derivatives has demonstrated the utility of molecular docking in predicting their anti-inflammatory potential. For instance, docking studies of naproxen derivatives against the COX-2 enzyme (PDB Code: 3NT1) have shown strong binding affinities, indicating potential anti-inflammatory properties researchgate.net. The binding affinity of a synthesized naproxen derivative was reported to be -8.4 kcal/mol, suggesting a high degree of interaction with the COX-2 active site researchgate.net.

The interactions within the binding pocket of COX-2 are critical for inhibitory activity. Key amino acid residues often involved in these interactions include tyrosine (Tyr) 385 and serine (Ser) 530 physchemres.org. For other NSAIDs and their derivatives, interactions with residues such as Arg120, Tyr355, and Trp387 have also been observed japer.in. Docking analyses reveal the formation of hydrogen bonds and hydrophobic interactions between the ligand and these residues, which stabilize the ligand-protein complex researchgate.net. For example, in studies of naproxen derivatives, hydrogen bonds with residues like His164, Ser144, and Leu141 have been identified, contributing to the stability of the complex nih.gov.

By employing docking algorithms, different binding poses of the ligand can be generated and scored based on their binding energies. This allows for the identification of the most favorable binding mode and provides a rationale for the observed biological activity. For naproxen aminobutanol, such studies would elucidate how the aminobutanol moiety influences the binding orientation and affinity within the COX active site compared to the parent naproxen molecule.

Interactive Data Table: Molecular Docking Parameters of Naproxen Derivatives

| Compound | Target Enzyme | PDB Code | Binding Affinity (kcal/mol) | Interacting Residues |

| Naproxen Derivative 1 | COX-2 | 3NT1 | -8.4 | Tyr385, Ser530 |

| Naproxen Derivative 2 | COX-2 | 1PXX | Not Specified | His164, Ser144, Leu141 |

| Naproxen | COX-2 | Not Specified | -6.3 | Not Specified |

| Naproxen Methylthio Analog | COX-2 | Not Specified | Not Specified | Val349 |

Note: The data presented is based on studies of various naproxen derivatives and is intended to be representative of the types of results obtained from molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction and Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity wikipedia.org. These models are instrumental in predicting the activity of new compounds and in optimizing lead structures to enhance their therapeutic effects nih.govresearchgate.net.

In the development of naproxen derivatives, QSAR studies have been employed to identify the key molecular descriptors that influence their anti-inflammatory and analgesic activities. A well-constructed QSAR model can be represented by a mathematical equation that correlates biological activity with various physicochemical and structural properties wikipedia.orgnih.gov.

For a series of naproxen amino acid derivatives, a generated QSAR model revealed a correlation between descriptors such as BCUT_SMR_3 and vsurf_Wp6 and the observed biological activity nih.gov. Such models are developed by dividing a dataset of compounds into a training set, used to build the model, and a test set, used to validate its predictive power. The quality of a QSAR model is assessed using statistical parameters like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²) researchgate.net.

For this compound, a QSAR study would involve calculating a range of molecular descriptors, including electronic, steric, and hydrophobic parameters. These descriptors would then be correlated with experimentally determined biological activities (e.g., COX-2 inhibition). The resulting model could predict the activity of other, yet to be synthesized, aminobutanol conjugates of naproxen, thereby guiding the design of more potent and selective inhibitors. The lipophilicity of the molecule is often a critical factor in the activity of NSAIDs, as it influences their ability to bind to the cyclooxygenase enzyme researchgate.net.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. These simulations are crucial for assessing the stability of the ligand-protein complex and for understanding the conformational changes that may occur upon binding dergipark.org.tr.

MD simulations have been used to study the stability of naproxen derivatives within the active site of their target proteins. By analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms, researchers can assess the stability of the complex. A stable complex is indicated by minimal fluctuations in the RMSD values over the simulation period nih.govresearchgate.net. For example, in a simulation of a naproxen derivative, the RMSD of the ligand remained within a stable range of 1.6 Å in the final 20 ns of the simulation, confirming a stable binding interaction nih.gov.

These simulations can also provide detailed insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the complex dergipark.org.tr. The trajectory analysis from an MD simulation can reveal the persistence of key interactions throughout the simulation, further validating the docking results researchgate.net. For a this compound conjugate, an MD simulation would offer a more realistic representation of its behavior within the dynamic environment of the COX enzyme's active site, providing a deeper understanding of its binding mechanism.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters

The pharmacokinetic properties of a drug candidate, encompassing its absorption, distribution, metabolism, and excretion (ADME), are critical determinants of its clinical success. In silico ADME prediction tools are widely used in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles nih.gov.

For various naproxen derivatives, in silico ADME studies have been conducted to predict their oral bioavailability and potential toxicity. These studies have often shown that modifying the carboxylic group of naproxen can lead to derivatives with good oral bioavailability and no carcinogenic effects dovepress.comresearchgate.net. ADMET profiles for a series of naproxen amino acid derivatives indicated good oral bioavailability without any observed carcinogenesis nih.gov.

These predictive models assess various parameters, including intestinal absorption, plasma protein binding, blood-brain barrier penetration, and metabolic stability. For instance, Lipinski's rule of five is a commonly used guideline to evaluate the drug-likeness of a compound based on its molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors researchgate.net. For a this compound conjugate, in silico ADME prediction would be essential to estimate its potential as an orally administered drug and to identify any potential pharmacokinetic liabilities early in the development process.

Interactive Data Table: Predicted ADME Properties of Naproxen Derivatives

| Compound | Oral Bioavailability | Carcinogenicity | Lipinski's Rule Compliance |

| Naproxen Amino Acid Derivative 1 | Good | No | Yes |

| Naproxen Peptide Derivative 1 | Good | No | Yes |

| Naproxen Isocyanate Derivative 1 | Good | No | Yes |

Note: This table summarizes the general findings from in silico ADME predictions for various classes of naproxen derivatives.

Quantum Mechanical Calculations (e.g., DFT) for Electronic Properties and Reactivity Studies

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties and reactivity of molecules. These calculations provide insights into the molecular structure, vibrational frequencies, and electronic distribution of a compound nih.gov.

DFT calculations have been employed to study naproxen and its degradants, elucidating their thermal and molecular orbital properties indexcopernicus.combiomedres.us. By calculating parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can determine the HOMO-LUMO energy gap, which is related to the chemical reactivity of the molecule biomedres.usresearchgate.net. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity biomedres.us.

These calculations can also determine other important properties like enthalpy, free energy, and dipole moment biomedres.usresearchgate.net. An elevated dipole moment can enhance hydrogen bond formation and non-bonding interactions, which are crucial for ligand-receptor binding biomedres.us. For this compound, DFT calculations would provide a detailed understanding of its electronic structure and how the addition of the aminobutanol group affects its reactivity and interaction with biological targets. These theoretical insights can complement experimental findings and aid in the rational design of new derivatives with improved properties.

Advanced Analytical Methodologies for Naproxen Aminobutanol Conjugates Research

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry in pharmaceutical research, enabling the separation, identification, and quantification of individual components within a mixture. For naproxen (B1676952) aminobutanol (B45853) conjugates, various chromatographic techniques are indispensable for a thorough characterization.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity and quantifying the concentration of naproxen conjugates in research samples. Reversed-phase HPLC (RP-HPLC) is the most common modality, utilizing a nonpolar stationary phase and a polar mobile phase.

The development of a robust HPLC method involves optimizing several parameters to achieve efficient separation of the conjugate from its parent drug, starting materials, and any potential degradation products. Key parameters include the choice of stationary phase (typically a C18 column), the composition of the mobile phase (often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), the flow rate, and the detection wavelength. scispace.comiosrphr.org UV detection is commonly employed, leveraging the chromophoric nature of the naproxen moiety. scispace.com For instance, methods have been developed using a mobile phase consisting of a phosphate (B84403) buffer and methanol (B129727) (40:60 v/v) with detection at 266 nm. iosrphr.org Another approach uses a mixture of acetonitrile and a 0.5% triethylamine (B128534) buffer (50:50 v/v), with the pH adjusted to 3.5, and detection at 230 nm. impactfactor.org

The quantification of the conjugate is achieved by creating a calibration curve using standards of known concentration. The peak area of the analyte in a sample is then compared to this curve to determine its concentration. Linearity in the range of 2 to 20 ppm has been demonstrated for naproxen, indicating the method's suitability for quantitative analysis in research contexts. iosrphr.org

Table 1: Examples of HPLC Conditions for Naproxen Analysis

| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Linearity Range | Correlation Coefficient (r²) |

|---|---|---|---|---|---|

| Symmetry C18, 250×4.6mm, 5µm | Phosphate Buffer:Methanol (40:60) | 1.3 | 266 | 2-20 ppm | 0.999 |

| Phenomenex GEMINI C18, 150 x 4.6 mm, 5µm | Acetonitrile:0.5% Triethylamine buffer (pH 3.5) (50:50) | 1.0 | 230 | 10-120 µg/mL | - |

| Hypersil BDS C-18, 250×4mm, 5µg | Phosphate Buffer (pH 6.5):Acetonitrile (55:45) | 1.0 | 290 | 25-125 µg/mL | 0.9991 |

This table presents a summary of various HPLC methods developed for the analysis of naproxen, which serve as a foundation for methods applicable to its conjugates.

Naproxen possesses a chiral center, and its pharmacological activity resides almost exclusively in the (S)-enantiomer. tandfonline.comresearchgate.net Therefore, when developing conjugates, it is critical to ensure that the synthesis process does not lead to racemization. Chiral chromatography is the definitive method for separating enantiomers and determining the enantiomeric purity of the naproxen aminobutanol conjugate.

Two main strategies are employed for the chiral separation of naproxen and its derivatives:

Chiral Stationary Phases (CSPs): This is the most direct and widely used approach. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective. researchgate.netnih.gov For example, a baseline separation of naproxen enantiomers has been achieved using a cellulose tris(3,5-dimethylphenylcarbamate) stationary phase (CHIRALCEL OD) with a mobile phase of hexane-isopropanol-glacial acetic acid (97:3:1, v/v). researchgate.net Another successful separation used a Lux Amylose-1 column with a mobile phase of methanol, water, and acetic acid (85:15:0.1, v/v/v). nih.gov

Chiral Mobile Phase Additives (CMPAs): In this method, a chiral selector is added to the mobile phase. The enantiomers form transient diastereomeric complexes with the CMPA, which can then be separated on a standard achiral column (like a C18). Hydroxypropyl-β-cyclodextrin has been used as a CMPA to separate naproxen enantiomers. tandfonline.com

The choice of mobile phase is crucial and can even lead to a reversal in the elution order of the enantiomers, which can be advantageous for purity analysis. nih.govnih.gov The development of a validated chiral HPLC method is essential for the quality control of any new naproxen-based conjugate.

Understanding the metabolic fate of a new conjugate is a key aspect of its preclinical development. Mass spectrometry-based techniques are powerful tools for identifying and characterizing metabolites in in vitro systems, such as liver microsomes or hepatocytes.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is the preferred method for metabolite profiling due to its high sensitivity, selectivity, and compatibility with biological matrices. nih.gov An LC system separates the metabolites from the parent compound and other matrix components, after which they are ionized (e.g., by electrospray ionization - ESI) and analyzed by a tandem mass spectrometer. nih.gov This technique has been successfully used to identify glucuronide conjugates of naproxen and its primary metabolite, 6-O-desmethylnaproxen, in biological samples. nih.govnih.gov The high resolution and fragmentation capabilities of MS/MS allow for the structural elucidation of unknown metabolites. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, though it often requires derivatization of the analyte to increase its volatility and thermal stability. nih.gov A GC-MS method for naproxen in plasma involved a liquid-liquid extraction followed by derivatization with N-methyl-N-(trimethylsilyl)trifluoroacetamide. nih.gov While highly sensitive, the additional sample preparation steps can make LC-MS/MS a more direct and higher-throughput option for many metabolic studies.

A rapid LC-MS/MS method for the simultaneous determination of naproxen and 6-O-desmethylnaproxen has been developed using a C18 column with a mobile phase of methanol and 10 mM ammonium (B1175870) acetate (B1210297) (70:30, v/v), achieving a total run time of just 5 minutes. nih.govplos.org Such methods are invaluable for high-throughput in vitro metabolism screening of new conjugates.

Spectrophotometric Methods for In Vitro Assay Development and Reaction Monitoring

UV-Visible spectrophotometry is a simple, cost-effective, and readily available technique that is highly useful in the early stages of research. ptfarm.plijpsjournal.com It can be employed for developing in vitro assays and for monitoring the progress of synthesis reactions involving this compound conjugates.

The naproxen molecule contains a naphthalene (B1677914) ring system, which imparts strong UV absorbance. The wavelength of maximum absorbance (λmax) for naproxen is typically observed around 230 nm or 242 nm, depending on the solvent used. ijpsjournal.comwjpsonline.com This property allows for the direct quantification of the conjugate in solution, provided there are no other interfering substances that absorb at the same wavelength.

Spectrophotometric methods can also be based on the formation of colored complexes. For instance, methods have been developed where naproxen forms a yellow ion-pair complex with dyes like bromocresol green or bromothymol blue, with the resulting complexes measured at around 422-424 nm. ptfarm.pl Such assays can be adapted to monitor the consumption of the naproxen starting material or the formation of the conjugate product during a reaction, providing a quick assessment of reaction kinetics. Beer's law is typically obeyed over a specific concentration range, for example, 10-105 µg/mL for the bromocresol green method. ptfarm.pl

Table 2: Spectrophotometric Methods for Naproxen Determination

| Method | Principle | Solvent/Reagent | λmax (nm) | Linearity Range (µg/mL) |

|---|---|---|---|---|

| Direct UV | UV absorbance of naproxen moiety | Methanol & DMF (85:15) | 230 | 10-60 |

| Direct UV | UV absorbance of naproxen moiety | Ethanol | 242 | 10-60 |

| Ion-Pair Complex | Complex with Bromocresol Green (BCG) | Chloroform | 424 | 10-105 |

| Ion-Pair Complex | Complex with Bromothymol Blue (BTB) | Chloroform | 422 | 5-85 |

This table summarizes various spectrophotometric approaches for naproxen analysis, adaptable for research on its conjugates.

Validation of Analytical Methods for Research Applications

For any analytical method to be useful in a research context, it must be validated to ensure it is reliable, accurate, and reproducible. Method validation is performed according to guidelines from bodies like the International Council for Harmonisation (ICH). The key validation parameters for methods used in this compound conjugate research include:

Accuracy: This refers to the closeness of the measured value to the true value. It is often assessed by performing recovery studies, where a known amount of the analyte is spiked into a sample matrix. For HPLC methods, accuracy is typically expected to be within 98-102%. scispace.com Studies on naproxen have shown recovery values between 98.6% and 101.4%. nih.gov

Precision: This measures the degree of scatter between a series of measurements. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Precision is expressed as the relative standard deviation (%RSD). For pharmaceutical analysis, a %RSD of not more than 2.0% is generally considered acceptable. scispace.com

Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is determined by analyzing a series of standards at different concentrations and is typically evaluated by examining the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.999. iosrphr.org

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. impactfactor.org For an HPLC method for naproxen in plasma, the LOD and LOQ were reported as 10 ng/mL and 25 ng/mL, respectively. impactfactor.org For a spectrophotometric method, the LOD and LOQ were found to be 0.024 µg/ml and 0.082 µg/ml, respectively. researcher.life

Table 3: Summary of Validation Parameters from a Validated HPLC Method for Naproxen

| Validation Parameter | Acceptance Criteria | Typical Result |

|---|---|---|

| Accuracy (% Recovery) | 98.0% - 102.0% | 100.65% |

| Precision (% RSD) | NMT 2.0% | 0.8% |

| Intermediate Precision (% RSD) | NMT 2.0% | 0.9% |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.999 |

| Limit of Detection (LOD) | - | 10 ng/mL |

| Limit of Quantification (LOQ) | - | 25 ng/mL |

(NMT = Not More Than). Data compiled from representative validation studies. scispace.comimpactfactor.org

Ensuring these parameters are thoroughly evaluated is critical for generating high-quality, reliable data throughout the research and development lifecycle of this compound conjugates.

Structure Activity Relationship Sar and Prodrug Design Principles for Naproxen Aminobutanol Conjugates

Influence of Aminobutanol (B45853) Isomerism and Stereochemistry on Conjugate Stability, Biotransformation, and Biological Activity

The structural arrangement of the aminobutanol moiety, including the position of the amino group (isomerism) and the spatial orientation of its atoms (stereochemistry), plays a critical role in the performance of naproxen (B1676952) aminobutanol conjugates.

Isomerism:

The position of the amino group on the butanol chain significantly influences the biological activity of the conjugate. Research on naproxen bio-conjugates (NBCs) has demonstrated a clear distinction in the anti-inflammatory effects between conjugates synthesized with different amino alcohol isomers. Specifically, a comparison between a naproxen conjugate with a β-amino alcohol (NBC-1) and a γ-amino alcohol (NBC-2) revealed that the γ-amino alcohol conjugate is a more potent anti-inflammatory agent. biorxiv.org

The NBC-2, a γ-amino alcohol conjugate, demonstrated a superior ability to reduce the expression of key pro-inflammatory proteins, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), in lipopolysaccharide and interferon-γ treated mouse macrophage cells. biorxiv.org This enhanced activity is attributed to its mechanism of action, which involves stabilizing the cytoplasmic inhibitor IκBα, thereby reducing the nuclear translocation of the transcription factor NF-κB. biorxiv.org Furthermore, the γ-amino alcohol modification in NBC-2 was found to increase the selectivity of the conjugate towards COX-1. biorxiv.org

The difference in efficacy between the isomers can also be linked to their molecular structure. The calculated molecular length of the β-amino alcohol conjugate (NBC-1) is considerably longer than that of the γ-amino alcohol conjugate (NBC-2), a factor that may influence receptor binding and biological activity. biorxiv.org

| Conjugate | Amino Alcohol Moiety | Molecular Length (Å) | Key Anti-inflammatory Effect |

| NBC-1 | β-amino alcohol | 29.69 | Less effective in reducing iNOS and COX-2 |

| NBC-2 | γ-amino alcohol | 21.08 | Significantly reduces iNOS and COX-2 expression |

Data derived from studies on naproxen bio-conjugates. biorxiv.org

Stereochemistry:

While direct studies on the stereoisomers of naproxen aminobutanol are not extensively available, the principles of stereochemistry in drug action and metabolism are well-established and highly relevant. Naproxen itself is administered as the (S)-(+)-enantiomer, which is responsible for its anti-inflammatory activity. The stereochemistry of the aminobutanol moiety would introduce another chiral center, leading to the possibility of diastereomers.

The biological activity and biotransformation of such diastereomeric prodrugs are expected to differ due to the stereoselective nature of enzymes and receptors. pwvas.org Enzymatic hydrolysis, the primary mechanism for releasing the active naproxen from its prodrug form, is often enantioselective. Studies on the hydrolysis of naproxen esters have shown that enzymes can preferentially cleave one enantiomer over the other. mdpi.comvapourtec.com This enzymatic selectivity would mean that the rate of naproxen release from a conjugate made with (R)-aminobutanol could be significantly different from one made with (S)-aminobutanol. Consequently, the onset, duration, and intensity of the therapeutic effect, as well as the pharmacokinetic profile of the prodrug, would be dependent on the stereochemistry of the aminobutanol component.

Rational Design Strategies for Modulating Prodrug Activation and Parent Drug Release Kinetics

The rational design of prodrugs aims to control the rate and location of active drug release. For this compound conjugates, this is primarily achieved by modifying the linkage between the drug and the aminobutanol promoiety.

The type of chemical bond connecting naproxen to aminobutanol is a key determinant of the prodrug's stability and hydrolysis rate. An amide bond, for instance, is generally more stable and resistant to hydrolysis than an ester bond. This principle allows for the fine-tuning of the drug release profile. For example, naproxen prodrugs synthesized with an amide linkage have demonstrated high stability in various media, while those with ester bonds are more readily hydrolyzed to release the parent drug. nih.gov

The kinetics of hydrolysis can be studied in various environments to predict in vivo behavior. Research on related naproxen amide prodrugs of amino acid esters shows a two-step hydrolysis process: first, the degradation of the ester moiety, followed by the cleavage of the amide link to liberate naproxen. nih.gov The hydrolysis rates are typically pH-dependent and are significantly faster in the presence of enzymes found in plasma and liver homogenates compared to non-enzymatic buffer solutions. nih.govresearchgate.net By systematically altering the structure of the aminobutanol linker, it is possible to create a series of prodrugs with a range of release rates, from rapid to sustained release, to match specific therapeutic needs. banglajol.info

Design Principles for Enhancing Specificity or Duration of Action through Conjugation

Conjugation of naproxen with aminobutanol can be strategically employed to enhance site-specific delivery or prolong the drug's duration of action.

Enhancing Specificity:

One of the goals of prodrug design is to target the drug to a specific site, such as the brain or the colon, thereby increasing local efficacy and reducing systemic side effects. nih.gov Carrier systems can be attached to the naproxen-aminobutanol conjugate to facilitate transport across biological barriers. For instance, a dihydropyridine/pyridinium redox system has been used to deliver naproxen to the brain. This system utilizes a lipophilic carrier coupled to naproxen through an ethanolamine (B43304) linker (a type of amino alcohol), which helps the prodrug cross the blood-brain barrier. nih.gov Once in the brain, the carrier is "locked in," leading to an increased concentration of the prodrug at the target site compared to the administration of naproxen alone. nih.gov This approach is particularly relevant for treating neurodegenerative diseases where neuroinflammation is a factor. nih.gov

Prolonging Duration of Action:

Creating a prodrug that releases the parent drug slowly and continuously can extend its therapeutic effect and reduce dosing frequency. The stability of the bond between naproxen and aminobutanol is a key factor here. As mentioned, an amide linkage is generally more stable than an ester linkage. By designing a this compound conjugate with a more stable amide bond, the rate of hydrolysis is slowed, leading to a sustained release of naproxen over a longer period. This approach has been explored with various naproxen prodrugs to provide prolonged anti-inflammatory and analgesic activity. banglajol.infonih.gov

Correlation between Physicochemical Properties of Conjugates and Their Preclinical Pharmacological Performance

The preclinical performance of this compound conjugates is strongly correlated with their physicochemical properties, such as lipophilicity and aqueous solubility. These properties are critical for absorption, distribution, and ultimately, biological activity.

Lipophilicity:

Solubility:

Naproxen itself is a BCS Class II drug, meaning it has poor water solubility. frontiersin.org This can limit its dissolution rate and absorption. Conjugation with hydrophilic moieties, such as amino acids or amino alcohols, can increase the aqueous solubility of the resulting prodrug. For example, a naproxen-glycine conjugate was found to have 1.24-fold higher solubility in phosphate (B84403) buffer (pH 7.4) than naproxen alone, without compromising its partitioning ability. openmedicinalchemistryjournal.com This enhanced solubility can lead to improved dissolution and potentially better bioavailability.

The preclinical anti-inflammatory and analgesic activities of these conjugates are often evaluated in animal models. Studies have shown that ester and amide prodrugs of naproxen can exhibit significantly better anti-inflammatory activity than the parent compound. nih.gov Furthermore, by masking the free carboxylic acid group of naproxen, these conjugates often demonstrate significantly reduced gastrointestinal toxicity, a major side effect of NSAIDs. researchgate.netnih.govresearchgate.net

| Physicochemical Property | Design Strategy | Impact on Preclinical Performance |

| Lipophilicity (log P) | Modification of the aminobutanol chain length or structure. | Influences membrane permeability and absorption. Optimal lipophilicity can enhance bioavailability. |

| Aqueous Solubility | Introduction of polar functional groups in the aminobutanol moiety. | Can improve dissolution rate for poorly soluble drugs like naproxen, potentially enhancing absorption. |

| Chemical Stability (Bond Type) | Use of more stable amide vs. less stable ester linkages. | Determines the rate of drug release, affecting the onset and duration of action. Also impacts stability in the GI tract. |

This correlation between the molecular structure, physicochemical properties, and pharmacological performance underscores the importance of a rational, structure-based approach to the design of effective this compound prodrugs.

Emerging Research Directions and Future Perspectives for Naproxen Aminobutanol Conjugates

Development of Next-Generation Conjugates with Enhanced Target Selectivity and Potency

A primary goal in developing new non-steroidal anti-inflammatory drug (NSAID) conjugates is to improve selectivity for the cyclooxygenase-2 (COX-2) enzyme over its COX-1 isoform. This selectivity is crucial for reducing the gastrointestinal side effects associated with traditional NSAIDs like naproxen (B1676952) nih.govbohrium.comnih.gov. Researchers are actively designing and synthesizing novel naproxen conjugates to achieve this enhanced targeting.

One effective strategy involves conjugating naproxen with various amino acids and amino-alcohols. For instance, the covalent conjugation of D-amino acids to naproxen has been shown to elevate its selectivity towards COX-2 by approximately 20-fold, without significantly compromising its inherent anti-inflammatory activity nih.gov. Similarly, modifying naproxen with a γ-amino-alcohol has been found to create a potent anti-inflammatory molecule, although in this specific case, it unexpectedly increased selectivity towards COX-1 biorxiv.org. This highlights the nuanced structure-activity relationships that govern enzyme selectivity.

The rationale behind this approach is that adding bulky chemical groups to the naproxen molecule can sterically hinder its entry into the narrower active site of the COX-1 enzyme, while still allowing it to fit into the larger active site of COX-2 nih.gov. This molecular hybridization can lead to conjugates with significantly improved potency and a better safety profile nih.govnih.gov. Studies on various NSAID conjugates have demonstrated enhanced anti-inflammatory properties compared to the parent drugs nih.govnih.gov. For example, certain naproxen-amino acid derivatives have exhibited approximately 1.4 times the anti-inflammatory potency of naproxen itself dovepress.com.

| Conjugate Type | Target Enzyme | Observed Enhancement | Reference |

|---|---|---|---|

| Naproxen-D-amino acid | COX-2 | ~20x increase in selectivity | nih.gov |

| Naproxen-γ-amino-alcohol (NBC-2) | COX-1 | Increased selectivity for COX-1 | biorxiv.org |

| Naproxen-dehydrodipeptide | COX-2 | Greater inhibition than naproxen, with no COX-1 inhibition | mdpi.com |

| Naproxen-tyrosine derivative (Compound 8) | General Anti-inflammatory | ~1.4x potency of naproxen | dovepress.com |

Integration of Multi-Omics Approaches in Mechanistic Investigations of Conjugate Action

To fully understand the biological effects of naproxen aminobutanol (B45853) conjugates, researchers are turning to multi-omics approaches. These strategies integrate data from various "omics" fields—such as genomics, transcriptomics, proteomics, and metabolomics—to build a comprehensive picture of a drug's mechanism of action at a systems level nih.gov. This holistic view is crucial because the effects of NSAIDs and their conjugates often extend beyond simple COX inhibition mdpi.com.

While specific multi-omics studies on naproxen aminobutanol are still emerging, the application of these techniques is a clear future direction. For example, DNA microarray analysis has already revealed that NSAIDs can affect the expression of a wide range of genes independent of their COX-inhibiting activity mdpi.com. By applying transcriptomics (studying gene expression) and proteomics (studying protein levels) to cells treated with a this compound conjugate, researchers could:

Identify novel cellular pathways affected by the drug.

Uncover off-target effects that could contribute to either therapeutic benefits or unforeseen side effects.

Elucidate the molecular mechanisms behind the conjugate's enhanced potency or altered selectivity.

For instance, a study of one naproxen amino-alcohol bio-conjugate (NBC-2) showed it inhibits the degradation of IκBα, a key step in the NF-κB signaling pathway, which is central to inflammation biorxiv.org. A multi-omics approach could further detail how the conjugate affects the entire NF-κB pathway and other related signaling networks. This deeper mechanistic understanding is vital for designing safer, more effective drugs and for identifying predictive biomarkers for patient response dntb.gov.uadntb.gov.ua.

Innovative Applications in Chemical Biology and Material Science (e.g., supramolecular hydrogels)

The unique chemical properties of this compound and related conjugates have opened up innovative applications in fields beyond pharmacology, particularly in material science and chemical biology. A significant area of development is the use of these conjugates as building blocks for supramolecular hydrogels mdpi.comacs.org.

Supramolecular hydrogels are water-swollen networks formed through non-covalent interactions between small molecules (hydrogelators) acs.org. It has been discovered that conjugating naproxen with amino acids or amino-alcohols can impart self-assembly properties, allowing the molecules to form fibrous networks that trap water and create a gel nih.govbiorxiv.org. These materials have several advantageous properties:

Injectability: The gels are often shear-thinning, meaning they can be injected through a syringe and then reform at the target site rsc.org.

Biocompatibility: The components are derived from a known drug and amino acids/alcohols, often resulting in good biocompatibility biorxiv.org.

Sustained Release: The hydrogel can act as a depot, slowly releasing the active naproxen conjugate over time, which is ideal for localized treatment of conditions like osteoarthritis biorxiv.orgthno.org.

These naproxen-based hydrogels are being explored as advanced drug delivery systems. Because the hydrogelator molecule is itself a therapeutic agent, the material serves a dual function as both the delivery vehicle and the active drug mdpi.com. This approach has been used to create injectable hydrogels with ultra-low critical gelation concentrations (as low as 0.03 wt%) for potential use in cancer therapy and other localized treatments rsc.org. Furthermore, the incorporation of functionalities like dehydroamino acids can increase the hydrogel's resistance to enzymatic degradation, prolonging its therapeutic effect mdpi.com.

| Hydrogel Type | Key Property | Potential Application | Reference |

|---|---|---|---|

| Naproxen-D-amino acid | Forms topical gels | Management of local inflammation | nih.gov |

| Naproxen-peptide (NpxFFK) | Injectable, sustained release | Osteoarthritis treatment | thno.org |

| Naproxen-dehydrodipeptide | Resistance to proteolysis | Long-lasting drug delivery nano-carrier | mdpi.com |

| Naproxen-folate ligand conjugate | Ultra-low gelation concentration (0.03 wt%) | Injectable depot for cancer therapy | rsc.org |

Q & A

Q. What analytical methods are recommended for quantifying Naproxen aminobutanol and its impurities in pharmaceutical formulations?

Researchers should employ high-performance liquid chromatography (HPLC) paired with UV-vis detection (λ=230 nm) to quantify this compound and its degradation products. Critical impurities include O-demethylnaproxen, 5-chloronaproxen, and 5-bromonaproxen, which require standardized reference materials for calibration . For structural confirmation, mass spectrometry (LC-MS) is recommended to differentiate isomers and validate purity thresholds (≥98% for active pharmaceutical ingredients) .

Q. How should pharmacokinetic studies of this compound be designed to ensure reproducibility?

Use factorial experimental designs (e.g., 2-factor, 3-level models) to optimize variables such as dosage, administration route, and sampling intervals. In vivo studies should include control groups, standardized blood/plasma collection protocols, and statistical tools like ANOVA for analyzing time-dependent concentration curves. For example, rodent models assessing liver injury effects employed 6–12 mg/kg dosages with 24-hour and 14-day observation windows to evaluate acute vs. chronic toxicity .

Q. What methodologies are used to assess this compound’s stability under varying environmental conditions?

Accelerated stability testing under ICH guidelines (e.g., 40°C/75% RH for 6 months) with UV-vis spectrophotometry monitors degradation kinetics. Adsorption studies in environmental matrices (e.g., activated carbon or soil) require kinetic models (pseudo-first/second order) and isotherm analyses (Langmuir/Freundlich) to quantify binding efficiency .

Advanced Research Questions

Q. How can researchers optimize this compound’s entrapment efficiency in deformable vesicle systems?

Apply response surface methodology (RSM) via Box-Behnken or 3-factor, 3-level factorial designs. Independent variables like phosphatidylcholine concentration (X1: 50–150 mg), surfactant ratio (X2: 1–5% Span 80), and drug loading (X3: 10–30 mg) are tested against responses (vesicle size, % entrapment). Design Expert® software identifies interactions and optimizes formulations, with validation through zeta potential and in vitro release profiling .

Q. What strategies resolve contradictions in toxicological data across species for this compound?

Conduct comparative interspecies studies (rodents, zebrafish, human cell lines) using standardized dosing regimens. Meta-analyses of existing data should employ heterogeneity tests (I² statistic) and subgroup analyses to isolate confounding factors (e.g., metabolic enzyme variability). Toxicogenomic approaches (RNA-seq, CRISPR screens) can identify species-specific gene expression patterns linked to hepatotoxicity .

Q. How do environmental adsorption dynamics of this compound vary with pH and ionic strength?

Design batch adsorption experiments with controlled variables: pH (2–10), ionic strength (0.01–0.1 M NaCl), and temperature (25–45°C). Use UV-vis spectrophotometry at λ=230 nm for concentration measurements. Data interpretation via Arrhenius plots and thermodynamic parameters (ΔG°, ΔH°) reveals adsorption mechanisms (physisorption vs. chemisorption) .

Key Methodological Recommendations

- For conflicting data: Use sensitivity analyses and Bayesian meta-regression to account for study heterogeneity .

- For environmental studies: Combine lab-scale adsorption experiments with computational models (DFT, molecular docking) to predict environmental fate .

- For toxicology: Integrate omics datasets (transcriptomics, metabolomics) with histopathological findings to establish mechanistic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.